Cas no 1128191-86-5 (4-chloro-3-(1H-imidazol-2-yl)-Benzenamine)
1128191-86-5 structure
Product Name:4-chloro-3-(1H-imidazol-2-yl)-Benzenamine
Numéro CAS:1128191-86-5
Le MF:C9H8ClN3
Mégawatts:193.632920265198
CID:1099374
Update Time:2024-07-25
4-chloro-3-(1H-imidazol-2-yl)-Benzenamine Propriétés chimiques et physiques
Nom et identifiant
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- 4-chloro-3-(1H-imidazol-2-yl)-Benzenamine
- 4-chloro-3-(1H-imidazol-2-yl)benzamine
- Benzenamine, 4-chloro-3-(1H-imidazol-2-yl)-
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- Piscine à noyau: 1S/C9H8ClN3/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)
- La clé Inchi: WUZKDRIVXJZOCX-UHFFFAOYSA-N
- Sourire: C1(N)=CC=C(Cl)C(C2NC=CN=2)=C1
Propriétés expérimentales
- Dense: 1.378±0.06 g/cm3(Predicted)
- Point d'ébullition: 476.9±35.0 °C(Predicted)
- Le PKA: 12.80±0.24(Predicted)
4-chloro-3-(1H-imidazol-2-yl)-Benzenamine Littérature connexe
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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